Tipranavir-d7

Bioanalysis LC-MS/MS Isotopic Interference

Tipranavir-d7 is the definitive stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification of tipranavir. Its +7 Da mass shift eliminates isotopic cross-talk with the parent analyte, a critical advantage over tipranavir-d4. This ensures full compliance with bioanalytical method validation criteria. Supplied with ≥98% purity and certificates of analysis, it is essential for accurate therapeutic drug monitoring (TDM) and pharmacokinetic studies. Procure this specific deuterated analog to guarantee the accuracy and regulatory defensibility of your bioanalytical data.

Molecular Formula C32H35F3N2O5S
Molecular Weight 623.7 g/mol
Cat. No. B12376566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTipranavir-d7
Molecular FormulaC32H35F3N2O5S
Molecular Weight623.7 g/mol
Structural Identifiers
SMILESCCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCCC4=CC=CC=C4
InChIInChI=1S/C32H35F3N2O5S/c1-3-17-31(18-9-12-22-10-6-5-7-11-22)20-27(38)29(30(39)42-31)26(4-2)23-13-8-14-25(19-23)37-43(40,41)28-16-15-24(21-36-28)32(33,34)35/h5-8,10-11,13-16,19,21,26,37-38H,3-4,9,12,17-18,20H2,1-2H3/t26-,31-/m1/s1/i5D,6D,7D,9D,10D,11D,12D/t9?,12?,26-,31-
InChIKeyUIHHDGRZFSIEHC-VFBFIAPLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tipranavir-d7: Deuterated HIV-1 Protease Inhibitor for Quantitative LC-MS/MS Bioanalysis


Tipranavir-d7 (PNU-140690-d7, CAS 174484-41-4) is a deuterium-labeled analog of the nonpeptidic HIV-1 protease inhibitor tipranavir, incorporating seven deuterium (²H) atoms with a molecular formula of C₃₁H₂₆D₇F₃N₂O₅S and a molecular weight of 623.73 g/mol . The compound retains the parent drug's potent antiviral activity against multi-protease inhibitor (PI)-resistant HIV-1 isolates with IC₅₀ values of 66–410 nM and inhibits SARS-CoV-2 3CLpro activity . Supplied with ≥98% purity and certificates of analysis, tipranavir-d7 is primarily intended as a stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS analysis of tipranavir in biological matrices during therapeutic drug monitoring (TDM) and pharmacokinetic studies .

Why Unlabeled Tipranavir or Alternative Internal Standards Cannot Replace Tipranavir-d7 in Bioanalytical Workflows


Generic substitution of tipranavir-d7 with unlabeled tipranavir, other deuterated analogs (e.g., tipranavir-d4), or structurally dissimilar internal standards introduces quantifiable analytical error and regulatory non-compliance. Unlabeled tipranavir cannot serve as an internal standard in mass spectrometry-based assays because it co-elutes with the analyte, failing to correct for matrix effects, ionization suppression/enhancement, and extraction recovery variability [1][2]. Tipranavir-d4, while also deuterium-labeled, possesses only four deuterium atoms and exhibits a mass difference of +4 Da versus the +7 Da shift of tipranavir-d7; in complex biological matrices, the smaller mass shift of tipranavir-d4 increases the risk of isotopic cross-talk with the M+4 natural abundance isotope of the parent analyte, compromising assay accuracy at low concentrations [3]. Structurally dissimilar internal standards (e.g., saquinavir-d5 or quinoxaline) display different extraction recoveries and ionization efficiencies, leading to calibration bias that fails regulatory bioanalytical method validation criteria [1][4].

Quantitative Differentiation Evidence: Tipranavir-d7 vs. Unlabeled Tipranavir and Alternative Deuterated Analogs


Isotopic Mass Shift Comparison: Tipranavir-d7 (+7 Da) vs. Tipranavir-d4 (+4 Da) in LC-MS/MS Quantitation

Tipranavir-d7 provides a nominal mass shift of +7 Da (m/z 623.73) relative to unlabeled tipranavir (m/z 602.7), whereas tipranavir-d4 provides only a +4 Da shift (m/z 606.7) . The +7 Da separation exceeds the +4 Da natural abundance isotopic envelope of the parent compound (primarily from ³⁴S and ¹³C contributions), thereby reducing isotopic cross-talk and improving signal-to-noise discrimination at low analyte concentrations [1]. In contrast, the +4 Da shift of tipranavir-d4 partially overlaps with the M+4 isotopic peak of unlabeled tipranavir (relative abundance ~2-4%), introducing systematic positive bias in peak area ratio measurements unless chromatographic resolution or mathematical correction is applied [1].

Bioanalysis LC-MS/MS Isotopic Interference

Purity Specification: Tipranavir-d7 (≥98.94%) vs. Alternative Deuterated Tipranavir Forms

Tipranavir-d7 is supplied with a documented purity of 98.94% (HPLC) and comes with a comprehensive Certificate of Analysis (COA) including HPLC chromatograms, NMR spectra, and mass spectrometry confirmation . While tipranavir-d4 is also available at ≥98% purity, the analytical characterization for tipranavir-d7 specifically includes validation of isotopic enrichment and absence of unlabeled carryover . In contrast, structurally dissimilar internal standards such as saquinavir-d5 exhibit different chromatographic retention times and extraction recoveries that do not track the analyte through sample preparation, introducing variability in accuracy and precision [1].

Analytical Reference Standard Purity Certificate of Analysis

Comparative Antiviral Activity Retention: Deuterated Tipranavir-d7 vs. Unlabeled Tipranavir

Tipranavir-d7 retains the full antiviral potency of unlabeled tipranavir against multi-protease inhibitor (PI)-resistant HIV-1 isolates, with both compounds exhibiting IC₅₀ values in the range of 66–410 nM . This conservation of activity is critical because deuteration at metabolically labile positions can, in some cases, alter target binding affinity due to kinetic isotope effects or conformational changes [1]. The reported IC₅₀ range reflects activity against clinical isolates harboring multiple PI resistance-associated mutations (e.g., L10I, M36I, M46I/L, I54V, L63P, A71V, V82T/F, I84V, L90M) that confer cross-resistance to first-generation PIs . Importantly, tipranavir-d7 inhibits SARS-CoV-2 3CLpro activity, a property also retained from the parent compound .

Antiviral Potency IC50 Deuterium Isotope Effect

Deuterium Isotope Effect on Metabolic Stability: Potential Pharmacokinetic Differentiation vs. Unlabeled Tipranavir

Deuteration at specific positions in drug molecules can reduce the rate of cytochrome P450 (CYP)-mediated metabolism via the primary kinetic isotope effect (KIE), where cleavage of a C-²H bond occurs 6–10× slower than cleavage of a C-¹H bond [1]. While direct comparative pharmacokinetic data for tipranavir-d7 versus unlabeled tipranavir are not publicly available, the general principle established for deuterated pharmaceuticals indicates that strategic deuteration may alter metabolic clearance, half-life, and systemic exposure [1]. However, caution is warranted: studies of highly deuterated brecanavir analogs demonstrated that deuterium incorporation did not improve pharmacokinetic properties, underscoring that the KIE is not universally beneficial and is highly dependent on the specific metabolic pathway and deuteration site [2]. For tipranavir, which undergoes extensive CYP3A4-mediated oxidation and requires ritonavir boosting to achieve therapeutic concentrations, the potential impact of deuteration on clearance remains an open research question .

Pharmacokinetics Deuterium Isotope Effect Metabolic Stability

Optimal Deployment Scenarios for Tipranavir-d7 in Bioanalytical and Pharmacokinetic Workflows


Quantitative Bioanalysis of Tipranavir in Human Plasma for Therapeutic Drug Monitoring (TDM)

Tipranavir-d7 serves as the optimal stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification of tipranavir in human plasma during routine TDM of HIV-infected patients receiving tipranavir/ritonavir salvage therapy. The +7 Da mass shift eliminates isotopic interference and co-elutes identically with the analyte, correcting for matrix effects, extraction variability, and ionization suppression . This application is directly supported by the compound's 98.94% purity, full analytical characterization, and the established IC₅₀ range of 66–410 nM for the parent drug against multi-PI-resistant HIV-1 isolates .

Pharmacokinetic and Drug-Drug Interaction Studies of Tipranavir in Preclinical Models

In preclinical pharmacokinetic studies (e.g., in Sprague-Dawley rats or mice), tipranavir-d7 enables accurate quantification of tipranavir concentrations in plasma, liver, spleen, and other tissues following administration of tipranavir/ritonavir combinations. The deuterated internal standard compensates for tissue-specific matrix effects, enabling reliable measurement of tissue distribution and metabolite formation . This application is critical for investigating metabolism-mediated drug-drug interactions associated with ritonavir-boosted tipranavir, where accurate analyte quantification is essential for interpreting CYP3A4 and P-glycoprotein modulation .

Method Development and Validation for Multi-Analyte Antiretroviral Panels

Tipranavir-d7 can be incorporated into multi-analyte LC-MS/MS methods for simultaneous quantification of tipranavir alongside other antiretroviral agents (e.g., darunavir, atazanavir, etravirine) in a single analytical run. The +7 Da mass shift provides sufficient spectral separation from other deuterated internal standards (e.g., darunavir-d9, atazanavir-d5) used in multiplexed assays, minimizing cross-interference . This application is supported by the compound's documented purity and suitability for use as a SIL-IS in validated bioanalytical methods .

Metabolic Tracing and In Vitro Stability Studies of Tipranavir Analogs

For researchers investigating the metabolic fate of tipranavir or developing novel deuterated tipranavir analogs, tipranavir-d7 serves as both an analytical internal standard and a reference compound for assessing the impact of deuteration on metabolic stability. The potential (but not guaranteed) deuterium isotope effect on CYP3A4-mediated oxidation can be evaluated in vitro using human liver microsomes, with tipranavir-d7 providing a baseline for comparison with other deuterated derivatives . The retention of anti-HIV-1 protease activity (IC₅₀ 66–410 nM) confirms that the deuterated compound remains a valid structural and pharmacological comparator .

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